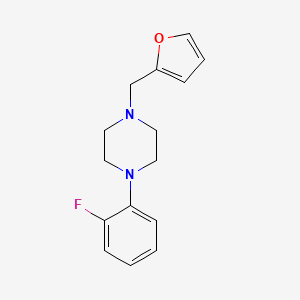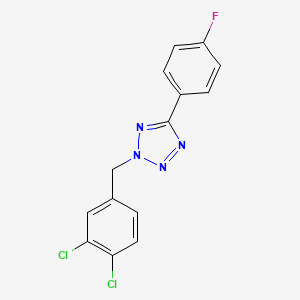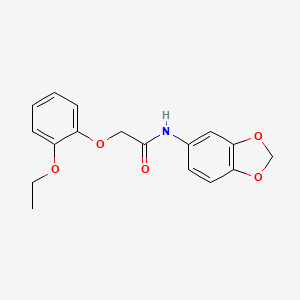![molecular formula C17H18FN3O B5652882 1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5652882.png)
1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step processes, often starting from basic piperazine structures and introducing various substituents through reactions such as electrophilic fluorination, palladium-catalyzed coupling, and reductive amination. For example, a compound structurally related to 1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine was synthesized via electrophilic fluorination of a trimethylstannyl precursor, highlighting the complexity and precision required in the synthesis of such molecules (Eskola et al., 2002).
Molecular Structure Analysis
X-ray crystallography and spectroscopic studies, such as NMR and IR, are pivotal in elucidating the molecular structure of piperazine derivatives. The crystal and molecular structure of related compounds provides insights into their stereochemistry and molecular conformations, revealing details like bond lengths, angles, and dihedral angles crucial for understanding the molecule's three-dimensional arrangement and its implications on reactivity and interaction with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydroformylation, which involves the addition of a formyl group to a double bond, demonstrating their versatility in chemical synthesis. Such reactions are integral in producing intermediates for pharmaceuticals, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for the compound's characterization and application in different domains. Thermal and crystallographic studies provide valuable data on the stability and crystal packing, which are crucial for understanding the material's behavior under different conditions (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine and its analogs, including reactivity, functional group transformations, and interaction with biological molecules, are fundamental for their application in synthetic and medicinal chemistry. Studies on their binding affinity to receptors, enzymatic activity, and role as intermediates in synthesizing active pharmaceutical ingredients demonstrate their importance in drug development and bioorganic chemistry (Malawska et al., 2002).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-2-1-5-14(15)13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECNPDJFTRGZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)

![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)
![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)
![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)
![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5652870.png)

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)

![6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline](/img/structure/B5652902.png)